Methyl 3-(4-fluorobenzenesulfonamido)propanoate
Description
Methyl 3-(4-fluorobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H12FNO4S It is a derivative of propanoic acid and contains a fluorobenzenesulfonamido group
Properties
Molecular Formula |
C10H12FNO4S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-[(4-fluorophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H12FNO4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
LMUSILCYFRHQFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorobenzenesulfonamido)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 3-aminopropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorobenzenesulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-fluorobenzenesulfonamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorobenzenesulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propionate
- Methyl 2-(4-fluorobenzenesulfonamido)propanoate
- Methyl 3-(4-chlorobenzenesulfonamido)propanoate
Uniqueness
Methyl 3-(4-fluorobenzenesulfonamido)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
